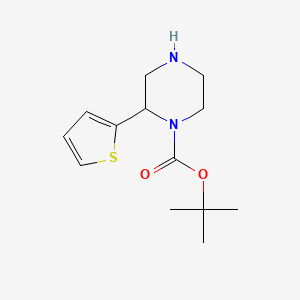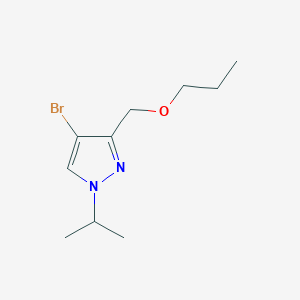![molecular formula C12H10N4O2 B2985450 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 135104-21-1](/img/structure/B2985450.png)
2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, also known as MPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is not yet fully understood. However, studies have suggested that 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one may exert its effects by modulating the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), protein kinase C (PKC), and phosphodiesterase (PDE) enzymes. 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has also been shown to modulate the activity of various enzymes and proteins, as mentioned earlier. In addition, 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has been shown to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is its versatility, as it can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one research. One area of interest is the development of 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the exploration of 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one as a tool for studying protein-protein interactions and enzymatic activity. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one and its potential side effects.
Méthodes De Synthèse
2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorous oxychloride and sodium azide. The final product is obtained through the reaction of the resulting pyrazole with a suitable reagent, such as chloroformic acid.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. In biochemistry, 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has been studied for its ability to modulate enzymatic activity and protein-protein interactions. In pharmacology, 2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has been explored for its potential as a drug delivery system and as a tool for studying the mechanisms of drug action.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-9-4-2-8(3-5-9)10-6-11-12(17)14-13-7-16(11)15-10/h2-7H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMJSCUFNDTUHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=NNC(=O)C3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2985371.png)
![7-hydroxy-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2985375.png)

![3-ethyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985377.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2985379.png)
![N-(1-cyanocyclopentyl)-2-[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B2985380.png)


![Thieno[3,2-b]furan](/img/structure/B2985385.png)



